3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazothiazines. This compound is characterized by its unique structure, which includes a combination of dimethoxyphenyl and methylphenyl groups attached to an imidazothiazine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazothiazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazothiazine ring.
Introduction of the dimethoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced onto the imidazothiazine core.
Attachment of the methylphenyl group: This step involves further substitution reactions to attach the methylphenyl group to the core structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium include:
3,4-Dimethoxyphenethylamine: This compound has a similar dimethoxyphenyl group but lacks the imidazothiazine core.
(3R,4S)-1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: This compound shares the dimethoxyphenyl and methylphenyl groups but has a piperidine core instead of an imidazothiazine core.
(3,4-Dimethoxyphenyl)acetonitrile: This compound contains the dimethoxyphenyl group but has a different functional group attached to it.
The uniqueness of this compound lies in its specific combination of functional groups and the imidazothiazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N2O3S+ |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O3S/c1-15-6-4-7-17(12-15)22-14-21(24,23-10-5-11-27-20(22)23)16-8-9-18(25-2)19(13-16)26-3/h4,6-9,12-13,24H,5,10-11,14H2,1-3H3/q+1 |
InChI Key |
LKIJIAGQIVQFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.